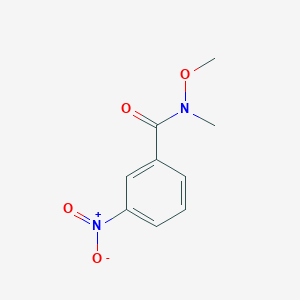

N-Methoxy-N-methyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLIYGJVRHHHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methoxy N Methyl 3 Nitrobenzamide

Established Synthetic Routes to N-Methoxy-N-methyl-3-nitrobenzamide

The traditional and most direct methods for synthesizing this compound rely on the principles of acylation, where a reactive form of 3-nitrobenzoic acid is coupled with N,O-dimethylhydroxylamine.

The most common and well-established route for the synthesis of this compound involves the amidation of an activated 3-nitrobenzoic acid derivative, typically 3-nitrobenzoyl chloride. This method is a specific application of the broader Weinreb amide synthesis, a reliable method for preparing ketones and aldehydes. wikipedia.org

The process begins with the conversion of 3-nitrobenzoic acid to its more reactive acid chloride. This is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed during the reaction and to deprotonate the hydroxylamine (B1172632) salt, facilitating the nucleophilic attack on the acyl chloride.

A general procedure analogous to the synthesis of other nitro-substituted Weinreb amides would involve dissolving N,O-dimethylhydroxylamine hydrochloride and a base in a suitable aprotic solvent, followed by the dropwise addition of a solution of 3-nitrobenzoyl chloride. tandfonline.com The reaction is typically carried out at a reduced temperature to control its exothermicity.

| Reactants | Reagents | Solvent | General Conditions |

|---|---|---|---|

| 3-Nitrobenzoic acid | Thionyl chloride or Oxalyl chloride | - | Heating/Reflux |

| 3-Nitrobenzoyl chloride | N,O-Dimethylhydroxylamine hydrochloride, Base (e.g., Pyridine, Triethylamine) | Dichloromethane (B109758), Chloroform, or other aprotic solvents | 0°C to room temperature |

While the acid chloride route is prevalent, alternative methods for the direct amidation of 3-nitrobenzoic acid exist. These pathways often employ coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate the often moisture-sensitive acid chloride. A variety of peptide coupling reagents can be utilized for the formation of Weinreb amides from carboxylic acids. wikipedia.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct formation of the amide bond between 3-nitrobenzoic acid and N,O-dimethylhydroxylamine.

Another approach involves the use of phosphorus-based reagents. For instance, phosphorus trichloride (B1173362) (PCl₃) has been used to promote the one-pot synthesis of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine hydrochloride. wisdomlib.org This method offers a convenient alternative to the two-step acid chloride procedure.

Modern Advancements in this compound Synthesis

Recent developments in synthetic organic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical transformations. These advancements are applicable to the synthesis of this compound.

Catalytic methods for amide bond formation are a significant area of research. For the synthesis of Weinreb amides, palladium-catalyzed carbonylative coupling reactions have been developed. rsc.org These methods can, in principle, be applied to the synthesis of this compound from an appropriate aryl halide precursor. For example, 3-bromonitrobenzene could potentially be converted to the target compound in a one-pot reaction using carbon monoxide, N,O-dimethylhydroxylamine, and a palladium catalyst. wikipedia.org

Furthermore, the use of flow chemistry offers a modern approach to the synthesis and subsequent reactions of Weinreb amides. nih.gov Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and safety, especially for highly reactive intermediates. While not specifically documented for this compound, the principles of flow chemistry are broadly applicable to this class of compounds.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

One area of development is the use of greener solvents and reagents. For example, research into enzymatic methods for amide bond formation is ongoing, which could provide a more sustainable alternative to traditional chemical methods. rsc.org Additionally, the development of catalytic methods, as mentioned previously, aligns with green chemistry principles by reducing the amount of waste generated from stoichiometric activating agents. The use of methanol (B129727) as both a reagent and a solvent in certain catalytic amidation strategies also represents a move towards more sustainable processes. rsc.org

Precursor Synthesis and Functional Group Transformations Leading to this compound

The synthesis of this compound is critically dependent on the availability and purity of its precursors.

The primary precursor, 3-Nitrobenzoic acid , is a commercially available compound. It is typically produced by the nitration of benzoic acid.

The second key precursor is N,O-Dimethylhydroxylamine , which is most commonly used as its hydrochloride salt for improved stability and handling. The synthesis of N,O-dimethylhydroxylamine hydrochloride can be achieved through various methods, often starting from hydroxylamine. One common route involves the reaction of hydroxylamine with an alkyl chloroformate, followed by methylation and subsequent hydrolysis.

The transformation of 3-nitrobenzoic acid into a more reactive species, such as 3-Nitrobenzoyl chloride , is a crucial functional group transformation. As previously mentioned, this is typically accomplished by reacting the carboxylic acid with thionyl chloride or phosphorus pentachloride.

Scale-Up Considerations for Laboratory and Research Production

Transitioning the synthesis of this compound from a small, bench-top scale to larger laboratory or research-scale production (gram to multi-gram quantities) requires careful consideration of several factors to ensure safety, efficiency, and product purity. The primary synthetic route involves the reaction of 3-nitrobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

A common laboratory-scale synthesis involves the dropwise addition of a base, such as pyridine, to a cooled solution of 3-nitrobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like dichloromethane (DCM). researchgate.net While effective on a small scale, direct scaling of this procedure can present challenges.

Key Scale-Up Parameters and Challenges:

Heat Management: The acylation reaction is exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reaction vessel decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of impurities and potential safety hazards. For larger scale preparations, a robust cooling system and controlled addition of reagents are crucial.

Reagent Addition and Mixing: The rate of addition of the base is critical. A slow, controlled addition is necessary to maintain the desired reaction temperature. Inadequate mixing on a larger scale can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions. Efficient overhead stirring is recommended for larger reaction volumes.

Purification: While small-scale reactions can be purified by simple solvent evaporation after a work-up procedure, larger quantities may require more sophisticated purification techniques to achieve high purity. researchgate.net Recrystallization or column chromatography are common methods. The choice of solvent system for these methods needs to be optimized for the specific scale of production.

Process Safety: The starting material, 3-nitrobenzoyl chloride, is corrosive and lachrymatory. Handling larger quantities necessitates appropriate personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood. The nitro group in the final compound also presents potential thermal instability, a factor to consider in process safety assessments. researchgate.net Reaction calorimetry studies can be employed to understand the thermal risks associated with the desired reaction and any potential decomposition reactions. researchgate.net

Detailed Research Findings for Scaled-Up Synthesis:

A documented procedure for the synthesis of this compound on a 40 mmol scale provides valuable insights for scale-up considerations. researchgate.net The reaction was performed by adding pyridine dropwise to a cooled (0 °C) solution of 3-nitrobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in dichloromethane. researchgate.net The reaction was allowed to stir overnight, indicating that the reaction kinetics are manageable on this scale.

The work-up procedure involved dilution with dichloromethane followed by washing with aqueous hydrochloric acid, saturated sodium bicarbonate solution, and brine. researchgate.net This multi-step washing process is important to remove unreacted starting materials and the pyridine hydrochloride salt. For larger scales, the volumes of aqueous and organic phases will increase, necessitating the use of larger separatory funnels or alternative extraction equipment. The final product was obtained as a pure off-white solid after drying the organic layer and removing the solvent in vacuo, with a reported yield of 69%. researchgate.net

For even larger scale production, alternative synthetic strategies that avoid the use of a base like pyridine might be considered to simplify the work-up procedure. For instance, methods utilizing coupling reagents like those based on triphenylphosphine (B44618) have been developed for Weinreb amide synthesis and could be adapted. nih.gov

Data Tables for Laboratory and Research Production

Table 1: Reagent Quantities for a 40 mmol Scale Synthesis of this compound researchgate.net

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Equivalents |

| 3-Nitrobenzoyl chloride | 185.56 | 7.423 | 40 | 1.0 |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 4.098 | 42 | 1.05 |

| Pyridine | 79.10 | 6.638 | 84 | 2.1 |

| Dichloromethane (DCM) | 84.93 | 80 mL | - | - |

Table 2: Key Parameters for Scale-Up Consideration

| Parameter | Small-Scale (mmol) | Large-Scale (gram-mol) | Key Considerations for Scale-Up |

| Reaction Temperature | 0 °C to room temperature | Precise control required (e.g., 0-5 °C) | Use of a jacketed reactor with a chiller; monitoring with a thermocouple. |

| Reagent Addition | Manual pipetting | Syringe pump or addition funnel | Slow, controlled addition to manage exothermicity. |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure homogeneity and prevent localized overheating. |

| Work-up | Separatory funnel | Large separatory funnel or liquid-liquid extractor | Efficient separation of aqueous and organic layers. |

| Purification | Rotary evaporation | Recrystallization or column chromatography | Develop a robust and scalable purification protocol. |

| Yield | ~69% researchgate.net | Target >65% | Optimization of reaction conditions to maintain high yield. |

Reactivity Profiles and Mechanistic Investigations of N Methoxy N Methyl 3 Nitrobenzamide

Nucleophilic Addition Reactions at the Amide Carbonyl

The Weinreb amide is a valuable functional group in organic synthesis, primarily for its ability to react with organometallic reagents to form ketones and to be selectively reduced to aldehydes. acs.org This reactivity stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack, which resists over-addition or over-reduction. acs.org

Regioselective Formation of Ketones with Organometallic Reagents

A significant application of N-methoxy-N-methylamides is their reaction with organometallic reagents, such as Grignard reagents and organolithium compounds, to produce ketones in a regioselective manner. acs.orgmsu.edu The reaction proceeds through a stable metal-chelated intermediate, which prevents the common side reaction of over-addition to form tertiary alcohols. acs.org This stability is a key advantage over other carbonyl compounds like esters or acid chlorides.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the amide carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy (B1213986) oxygen. This stable intermediate does not collapse to the ketone until aqueous workup, which protonates the alkoxide and leads to the elimination of N,O-dimethylhydroxylamine.

Table 1: Examples of Ketone Synthesis from Weinreb Amides and Organometallic Reagents

| Weinreb Amide Reactant | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 |

| N-methoxy-N-methylacetamide | Isopropylmagnesium chloride | 3-Methyl-2-butanone | 87 |

| N-methoxy-N-methyl-3-nitrobenzamide | Methylmagnesium bromide | 1-(3-nitrophenyl)ethan-1-one | Not specified |

This table presents generalized examples of Weinreb amide reactivity and does not represent specific experimental results for this compound without direct literature support.

Reduction to Aldehydes: Selective Hydride Delivery

The selective reduction of Weinreb amides to aldehydes is another cornerstone of their synthetic utility. acs.org Reagents like diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LAH) are commonly employed. jst.go.jpharvard.edu Similar to the reaction with organometallics, the reduction proceeds via a stable chelated intermediate that prevents over-reduction to the corresponding alcohol. acs.org The aldehyde is liberated upon aqueous workup.

The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. For instance, the selective reduction of an α,β-unsaturated Weinreb amide in the presence of an α,β-unsaturated ester has been achieved, highlighting the fine-tuning possible in these reactions. jst.go.jpnih.gov

Table 2: Selective Reduction of Weinreb Amides to Aldehydes

| Weinreb Amide Reactant | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| N-methoxy-N-methyl-cinnamamide | DIBAL-H | Cinnamaldehyde | Good |

| N-methoxy-N-methyl-dodecanamide | LAH | Dodecanal | High |

| This compound | DIBAL-H | 3-Nitrobenzaldehyde (B41214) | Not specified |

This table illustrates the general principle of Weinreb amide reduction. Specific yields for this compound require dedicated experimental data.

Reactions with Carbon Nucleophiles Beyond Organometallics

While organometallic reagents are the most common nucleophiles, Weinreb amides can also react with other carbon nucleophiles. For example, enolates can react with Weinreb amides to form β-dicarbonyl compounds. acs.org These reactions expand the synthetic utility of Weinreb amides beyond simple ketone and aldehyde synthesis. The reactivity, however, can be influenced by the nature of the nucleophile and the reaction conditions. For instance, sterically demanding bases can lead to side reactions, such as E2 elimination, generating formaldehyde (B43269) and the corresponding N-methylamide. researchgate.netlookchem.com

Reactivity of the Aromatic Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations. numberanalytics.comnumberanalytics.com

Reductive Transformations of the Nitro Moiety

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to a variety of nitrogen-containing functional groups, most notably amines. numberanalytics.comacs.orgacs.orgwikipedia.org A wide range of reducing agents and conditions can be employed to achieve different reduction products. wikipedia.org

Reduction to Amines: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common and efficient method for the complete reduction of a nitro group to an amine. numberanalytics.comwikipedia.org Other methods include the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl) or sodium hydrosulfite. wikipedia.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to other functionalities. For example, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org Treatment with zinc metal in excess can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org The formation of azo compounds is also possible, particularly with the use of metal hydrides. wikipedia.org

Table 3: Potential Reductive Transformations of the Nitro Group in this compound

| Product | Reagents and Conditions |

|---|---|

| N-Methoxy-N-methyl-3-aminobenzamide | H₂, Pd/C or Fe/HCl |

| N-Methoxy-N-methyl-3-(hydroxyamino)benzamide | Zn, NH₄Cl |

| Azo-bis(N-methoxy-N-methyl-3-benzamide) | NaBH₄ or other metal hydrides |

This table outlines potential products based on general reactions of aromatic nitro compounds.

Potential for Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The presence of a strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). d-nb.infothieme-connect.comacs.orgnih.gov The nitro group deactivates the ortho and para positions to electrophilic attack but activates them for nucleophilic attack. numberanalytics.com Therefore, in this compound, positions 2, 4, and 6 relative to the nitro group are activated for nucleophilic substitution.

The general mechanism for SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. d-nb.infothieme-connect.com Subsequent elimination of a leaving group (if present) or oxidation of a σH adduct restores the aromaticity. d-nb.infoacs.org While the parent molecule lacks a good leaving group, the possibility of oxidative nucleophilic substitution of hydrogen (ONSH) exists, where a hydride ion is formally replaced. d-nb.inforesearchgate.net

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) |

|---|---|

| Methoxide (CH₃O⁻) | N-Methoxy-N-methyl-2-methoxy-3-nitrobenzamide and/or N-Methoxy-N-methyl-4-methoxy-3-nitrobenzamide |

| Cyanide (CN⁻) | N-Methoxy-N-methyl-2-cyano-3-nitrobenzamide and/or N-Methoxy-N-methyl-4-cyano-3-nitrobenzamide |

| Ammonia (NH₃) | N-Methoxy-N-methyl-2-amino-3-nitrobenzamide and/or N-Methoxy-N-methyl-4-amino-3-nitrobenzamide |

This table presents hypothetical products based on the principles of nucleophilic aromatic substitution on nitroarenes.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The reactivity of this compound is significantly influenced by the electronic and steric nature of its substituents. The presence of the nitro group at the meta position of the benzene ring and the N-methoxy-N-methyl amide functionality dictates the chemo-, regio-, and stereoselectivity observed in its reactions.

A hallmark of Weinreb amides, including this compound, is their exceptional chemoselectivity in reactions with organometallic reagents. Unlike other acylating agents such as esters or acid chlorides that often lead to over-addition products (tertiary alcohols), Weinreb amides selectively yield ketones upon reaction with Grignard or organolithium reagents. wikipedia.orgorganic-chemistry.orgorientjchem.orgresearchgate.netresearchgate.net This high degree of selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. wikipedia.orgorganic-chemistry.org This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup, thus preventing a second nucleophilic attack. wikipedia.org

The regioselectivity of this compound is prominently displayed in transition metal-catalyzed C-H activation reactions. The N-methoxy-N-methyl amide group can act as a directing group, guiding the functionalization to the ortho position of the aromatic ring. acs.orgnih.gov Various transformations, including iodination, arylation, and alkenylation, have been achieved with high regioselectivity using catalysts based on palladium, rhodium, and iridium. acs.orgnih.gov The nitro group, being a meta-directing group for electrophilic aromatic substitution, does not interfere with this ortho-directing ability in C-H activation.

While the specific stereoselectivity of this compound has not been extensively reported, general studies on chiral Weinreb amides indicate that the stereochemical integrity of the starting material is often preserved during reactions. thieme-connect.com For instance, in the acylation of chiral carbanions, the stereochemical information from a chiral Weinreb amide can be transferred to the resulting ketone with high fidelity. thieme-connect.com

| Reaction Type | Reagent | Product | Selectivity | Reference |

| Nucleophilic Acyl Substitution | Grignard Reagent (R-MgX) | 3-Nitroaryl Ketone | High Chemoselectivity (Ketone vs. Alcohol) | wikipedia.orgorganic-chemistry.orgorientjchem.org |

| Nucleophilic Acyl Substitution | Organolithium Reagent (R-Li) | 3-Nitroaryl Ketone | High Chemoselectivity (Ketone vs. Alcohol) | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| C-H Activation/Iodination | NIS, Ir(III) catalyst | 2-Iodo-N-methoxy-N-methyl-3-nitrobenzamide | High Regioselectivity (ortho to amide) | nih.gov |

| C-H Activation/Arylation | Iodoarenes, Pd(OAc)₂ | 2-Aryl-N-methoxy-N-methyl-3-nitrobenzamide | High Regioselectivity (ortho to amide) | nih.gov |

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms and transition states involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

While specific spectroscopic studies on the reaction intermediates of this compound are not widely available, the mechanism of Weinreb amide reactions, in general, has been investigated. The key intermediate in the reaction with organometallic reagents is a five-membered chelated tetrahedral species. wikipedia.orgorganic-chemistry.orgorientjchem.org This intermediate is formed by the coordination of the oxygen atom of the methoxy group to the metal center of the organometallic reagent, which also binds to the carbonyl oxygen. This chelation stabilizes the tetrahedral intermediate and prevents its collapse to a ketone until acidic workup. While direct spectroscopic observation of this intermediate for the specific title compound is not documented, its existence is strongly supported by the consistent and high selectivity observed across a wide range of Weinreb amides. wikipedia.orgorganic-chemistry.orgorientjchem.orgresearchgate.netresearchgate.net

In the context of C-H activation, mechanistic studies propose the formation of a metallacyclic intermediate where the transition metal coordinates to the carbonyl oxygen of the Weinreb amide, facilitating the cleavage of the ortho C-H bond. nih.gov Spectroscopic techniques such as NMR and IR could potentially be used to probe these proposed intermediates.

Detailed kinetic studies and reaction rate determinations for reactions involving this compound are not extensively reported in the literature. However, general principles of chemical kinetics can be applied. The rate of reaction with nucleophiles is influenced by the electrophilicity of the carbonyl carbon, which is in turn affected by the electron-withdrawing nitro group. The nitro group at the meta position is expected to enhance the reactivity of the carbonyl group towards nucleophilic attack compared to an unsubstituted benzoyl Weinreb amide.

For the C-H activation reactions, kinetic isotope effect (KIE) studies on related Weinreb amide systems have been used to determine the rate-determining step. For example, a KIE of 1.1 in a Pd-catalyzed C-H arylation suggested that the C-H activation step itself was not the rate-determining step. nih.gov Such studies on this compound would provide valuable insights into its reaction mechanisms.

| Reaction | Proposed Intermediate | Key Mechanistic Feature | Supporting Evidence | Reference |

| Reaction with Organometallics | Chelated Tetrahedral Intermediate | Stabilization through chelation preventing over-addition. | High selectivity for ketone formation. | wikipedia.orgorganic-chemistry.orgorientjchem.org |

| C-H Activation | Metallacyclic Intermediate | Directing group effect of the Weinreb amide. | High ortho-regioselectivity. | nih.gov |

Computational and Theoretical Studies on N Methoxy N Methyl 3 Nitrobenzamide

Electronic Structure and Molecular Orbital Analysis

The electronic structure of N-Methoxy-N-methyl-3-nitrobenzamide is fundamentally governed by the interplay of its constituent functional groups: the aromatic benzene (B151609) ring, the strongly electron-withdrawing nitro group (NO₂), and the N-methoxy-N-methylamide (Weinreb amide) group. The nitro group, positioned at the meta-position, significantly influences the electron density distribution of the benzene ring through its potent -I (inductive) and -R (resonance) effects. This deactivates the ring towards electrophilic substitution and influences the energies of the frontier molecular orbitals. nih.govnih.gov

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. acs.org For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, indicating their susceptibility to nucleophilic attack or reduction. nih.govacs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org

The presence of the N-methoxy-N-methylamide group also contributes to the electronic landscape. While the amide group itself can participate in resonance with the aromatic ring, the N-methoxy substitution introduces additional electronic and steric factors. vensel.org

| Computed Electronic Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively low due to the electron-withdrawing nitro group. | Indicates a lower propensity to act as an electron donor. |

| LUMO Energy | Significantly lowered by the nitro group. | Suggests susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be moderate, reflecting a balance of stability and reactivity. | Key determinant of chemical reactivity and electronic transitions. |

| Electron Density Distribution | Electron density is pulled from the ring towards the nitro group. The carbonyl oxygen and nitro oxygens are regions of high electron density. | Dictates sites of electrophilic and nucleophilic attack. |

Conformational Landscape and Energetics

The conformational flexibility of this compound is primarily associated with rotation around several key single bonds: the C(aryl)-C(carbonyl) bond, the C(carbonyl)-N bond (amide bond), and the N-O bond of the methoxyamide.

The rotation around the C(aryl)-C(carbonyl) bond determines the orientation of the amide group relative to the plane of the benzene ring. The energetic barrier to this rotation is influenced by steric hindrance from the ortho-hydrogens and electronic effects.

The amide C-N bond possesses a significant double bond character due to resonance, leading to a substantial rotational barrier and planar geometry of the amide unit. nih.gov This results in the possibility of cis and trans isomers, though the trans conformation is generally favored in acyclic amides due to lower steric hindrance.

Rotation around the N-O bond of the Weinreb amide is another critical conformational parameter. The relative orientation of the methoxy (B1213986) group can influence the chelation of metal ions during reactions, a key feature of Weinreb amides. wikipedia.org Computational studies on similar amides help in understanding the potential energy surface and identifying the most stable conformers. nih.gov

| Rotatable Bond | Description of Conformational Influence | Expected Energetic Barrier |

| C(aryl)-C(carbonyl) | Determines the dihedral angle between the aromatic ring and the amide plane. | Moderate, influenced by steric and electronic factors. |

| C(carbonyl)-N | High degree of double bond character restricts free rotation, leading to planar amide geometry. | High, resulting in distinct cis/trans isomers. |

| N-O (methoxyamide) | Affects the spatial orientation of the methoxy group. | Lower than the amide C-N bond, but influential on reactivity. |

Reaction Pathway Modeling and Energy Profiles

Computational modeling of reaction pathways involving this compound can elucidate reaction mechanisms and predict their feasibility. A key reaction of Weinreb amides is their conversion to ketones upon treatment with organometallic reagents. wikipedia.orgwisc.edu Theoretical studies can model the energy profile of this transformation, including the formation of the stable, chelated tetrahedral intermediate that prevents over-addition of the nucleophile. wikipedia.org

The nitro group is a versatile functional group that can undergo reduction to an amine. researchgate.net Reaction pathway modeling can be used to investigate the mechanism of this reduction under various conditions (e.g., catalytic hydrogenation). The energy barriers for each step of the proposed mechanism can be calculated to determine the rate-determining step.

Furthermore, computational methods can predict the reactivity of the aromatic ring towards nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nitro group. The energy profiles for the addition of a nucleophile and the subsequent elimination of a leaving group can be modeled to assess the viability of such reactions.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. acs.orgmdpi.comnih.govyoutube.com These simulations can reveal important information about intermolecular forces, solvation effects, and the conformational changes the molecule undergoes in different environments.

The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. researchgate.net

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups.

π-π Stacking: The electron-deficient nitro-substituted benzene ring can engage in π-π stacking interactions with other aromatic systems.

π-hole Interactions: The nitro group can participate in so-called π-hole interactions, where the electropositive region on the nitrogen atom interacts with electron-rich species like lone pairs on oxygen or sulfur atoms. nih.gov

MD simulations can be particularly useful in a drug design context to simulate the binding of this compound or its analogs to a target protein, providing insights into the binding affinity and the key interacting residues. acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory) for Predictive Analysis

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are powerful tools for the predictive analysis of molecular properties. nih.govnih.gov For this compound, DFT can be employed to calculate a wide range of properties with a good balance of accuracy and computational cost.

These calculations can predict:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

NMR Chemical Shifts: Aiding in the interpretation of experimental NMR data. nih.gov

Electronic Properties: Such as dipole moment, polarizability, and electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule.

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index can be derived from HOMO and LUMO energies to quantify reactivity. acs.org

DFT calculations on related nitroaromatic and benzamide (B126) systems have demonstrated good agreement with experimental data, supporting the reliability of these methods for predictive analysis. acs.org

| Calculated Parameter (DFT) | Information Gained |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| Vibrational Spectra | Correlates computational data with experimental IR/Raman for structural verification. |

| NMR Chemical Shifts | Aids in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. |

| Electrostatic Potential Map | Visualizes reactive sites for electrophilic and nucleophilic attack. |

| Reactivity Indices | Quantifies the global electrophilicity and chemical hardness/softness. |

In Silico Design Principles for this compound Analogues

The computational insights gained from studying the parent molecule, this compound, can be leveraged for the in silico design of new analogues with tailored properties. vensel.orgimpactfactor.orgmdpi.com This is a cornerstone of modern drug discovery and materials science.

Key design principles for analogues could include:

Modifying Aromatic Substitution: Introducing different substituents on the benzene ring to modulate electronic properties, solubility, and steric interactions. For example, replacing the nitro group with other electron-withdrawing groups or adding electron-donating groups could fine-tune the reactivity and potential biological activity. vensel.orgimpactfactor.org

Altering the Amide Moiety: Replacing the N-methoxy-N-methylamide with other amide or bioisosteric groups to change hydrogen bonding patterns, stability, and reactivity.

Structure-Activity Relationship (SAR) Studies: Computationally generating a library of analogues and calculating key descriptors to build a QSAR model. mdpi.com This can predict the activity of new, unsynthesized compounds and guide synthetic efforts towards more potent or selective molecules.

Molecular Docking: If a biological target is known, designed analogues can be docked into the active site to predict binding affinity and orientation, prioritizing candidates for synthesis. impactfactor.orgmdpi.com

By systematically modifying the structure in silico and evaluating the resulting changes in computed properties, researchers can rationally design new this compound derivatives with enhanced performance for specific applications.

Applications in Advanced Organic Synthesis Research

Building Block for Complex Natural Product Synthesis

Currently, there is a lack of specific documented evidence in publicly accessible scientific literature detailing the direct application of N-Methoxy-N-methyl-3-nitrobenzamide as a building block in the total synthesis of complex natural products. While Weinreb amides, in general, are crucial intermediates in the synthesis of many natural products, the specific use of this nitro-substituted variant has not been extensively reported.

Intermediate in the Synthesis of Diverse Organic Scaffolds

As an intermediate, this compound offers a gateway to various organic scaffolds. The nitro group can be chemically modified, for instance, through reduction to an amine, which can then participate in a wide array of further reactions to build more complex molecular architectures. The Weinreb amide moiety itself is a stable functional group that can be carried through several synthetic steps before its conversion to a ketone or aldehyde at a later stage.

Role in the Development of New Synthetic Methodologies

No specific research has been found that highlights this compound in the development of new synthetic methodologies. However, the general class of Weinreb amides has been instrumental in the advancement of methods for the mild and selective formation of carbon-carbon bonds.

Strategic Use in Multi-Component and Cascade Reactions

There is no available research data demonstrating the strategic use of this compound in multi-component or cascade reactions. The potential exists for its incorporation into such reaction sequences, where the nitro group and the Weinreb amide could be sequentially or concertedly transformed to rapidly increase molecular complexity.

Precursor to Structurally Diverse Ketone and Aldehyde Derivatives

The primary and most well-established application of this compound is as a precursor to 3-nitro-substituted ketones and, potentially, aldehydes. The Weinreb amide functionality allows for the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to form a stable tetrahedral intermediate. This intermediate is then readily hydrolyzed under acidic conditions to yield the corresponding ketone. This method avoids the over-addition that can be problematic with other carbonyl precursors like esters or acid chlorides.

The general transformation can be represented as follows:

Reaction of this compound with an organometallic reagent (R-M) to yield a 3-nitro-substituted ketone.

This reactivity allows for the synthesis of a wide array of ketones where the 'R' group can be varied extensively, including alkyl, aryl, and vinyl substituents.

Integration into Automated and High-Throughput Synthesis Platforms

No specific studies have been published detailing the integration of this compound into automated or high-throughput synthesis platforms. The stability and predictable reactivity of Weinreb amides make them suitable candidates for such applications, which are of growing importance in medicinal chemistry and materials science for the rapid generation of compound libraries.

Derivatives and Analogues of N Methoxy N Methyl 3 Nitrobenzamide: Synthesis and Research Utility

Systematic Modification of the Benzamide (B126) Core

The benzamide core of N-Methoxy-N-methyl-3-nitrobenzamide offers a rich platform for structural diversification. Modifications to the benzene (B151609) ring, including the introduction of various substituents and the replacement of the benzene ring with heterocyclic systems, have been extensively explored to modulate the compound's chemical properties and biological activities.

Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the benzamide ring play a pivotal role in influencing the reactivity and selectivity of the molecule. The nitro group at the meta position in the parent compound, for instance, is a strong electron-withdrawing group. This electronic effect significantly impacts the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The synthesis of various substituted benzamide analogues allows for a systematic investigation of these electronic and steric effects. For example, the introduction of electron-donating groups, such as methoxy (B1213986) or amino groups, can decrease the reactivity of the carbonyl group. Conversely, the addition of other electron-withdrawing groups, like halogens or cyano groups, can enhance its reactivity.

A study on benzamide analogs as modulators of neuronal nicotinic receptors highlighted the importance of substituents on the benzamide ring for biological activity. nih.gov While the lead compound had an allyloxy group, the exploration of other substituents provided valuable structure-activity relationship (SAR) data. nih.gov Similarly, research on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors demonstrated that the position of a dimethylamine (B145610) side chain on the benzamide core markedly influenced inhibitory activity and selectivity. tandfonline.comresearchgate.net

The following table summarizes the effects of different substituents on the properties of benzamide derivatives based on established chemical principles.

| Substituent | Position | Expected Effect on Carbonyl Reactivity |

| -NO₂ (Nitro) | meta | Strong electron-withdrawing, increases reactivity |

| -OCH₃ (Methoxy) | para | Electron-donating, decreases reactivity |

| -Cl (Chloro) | ortho, para | Inductively electron-withdrawing, increases reactivity |

| -NH₂ (Amino) | para | Strong electron-donating, decreases reactivity |

| -CN (Cyano) | para | Strong electron-withdrawing, increases reactivity |

Heterocyclic Analogues Derived from the Benzamide Scaffold

Replacing the benzene ring of this compound with a heterocyclic ring system opens up new avenues for creating structurally diverse analogues with potentially novel properties. Heterocyclic compounds are of great interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals.

The synthesis of such analogues often involves coupling a heterocyclic carboxylic acid with N,O-dimethylhydroxylamine. For instance, picolinamide derivatives, where the benzene ring is replaced by a pyridine (B92270) ring, have been synthesized and evaluated for their biological activities. tandfonline.comresearchgate.net These studies have shown that the bioactivity of picolinamide derivatives can be stronger than that of their benzamide counterparts. researchgate.net

The synthesis of densely functionalized heterocyclic compounds can also be achieved using Weinreb amides as precursors. nih.gov For example, the reaction of Weinreb amides with lithium or sodium acetylide of ethyl propynoate (B1239298) provides an entry to various heterocyclic systems. nih.gov

Variations of the N-Methoxy-N-methyl Amide Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a cornerstone of this class of compounds. wikipedia.orgnih.govresearchgate.net Its primary advantage lies in its ability to react with organometallic reagents to form a stable five-membered cyclic intermediate, which prevents the common problem of over-addition and leads to the formation of ketones or aldehydes in high yields. wikipedia.orgresearchgate.net

Variations of this moiety have been explored to fine-tune its reactivity and expand its synthetic utility. While the N-methoxy-N-methyl amide is the most common, other N-alkoxy-N-alkyl amides can also be synthesized and utilized. For instance, the development of a solid-phase supported Weinreb amide has facilitated the parallel synthesis of aldehydes and ketones, which is particularly useful in the creation of chemical libraries for drug discovery. acs.org

Furthermore, research has shown that the Weinreb amide can act as a directing group in transition metal-catalyzed C-H functionalization reactions, further expanding its synthetic utility. nih.gov

Synthesis of Polyfunctionalized Derivatives for Research

The development of synthetic routes to polyfunctionalized derivatives of this compound is crucial for accessing a wide range of molecules for research purposes, particularly in the fields of medicinal chemistry and materials science. These derivatives often incorporate multiple functional groups that can be further modified to create complex molecular architectures.

The synthesis of such compounds typically involves multi-step sequences. For example, a synthetic method for N-methyl-4-(methylamino)-3-nitrobenzamide involves the initial reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by acylation with thionyl chloride and subsequent reaction with methylamine. google.com This derivative serves as an intermediate for various pharmacologically active compounds. google.com

The synthesis of 2-phenoxybenzamides with antiplasmodial activity also demonstrates the construction of polyfunctionalized derivatives. mdpi.com These syntheses often involve coupling reactions between a substituted benzoic acid and an aniline (B41778) derivative, with various functional groups tolerated on both fragments. mdpi.com

Structure-Reactivity Relationship Studies within Analogue Series

Structure-reactivity relationship (SRR) studies are a systematic way to understand how the chemical structure of a molecule influences its reactivity. By synthesizing and analyzing a series of related analogues, researchers can identify the key structural features that govern a particular chemical transformation.

Within the context of this compound analogues, SRR studies can provide valuable insights. For example, by systematically varying the substituents on the benzamide ring and observing the effect on the rate of reaction with a particular nucleophile, one can quantify the electronic and steric effects of those substituents.

Studies on benzamide analogues have demonstrated the power of this approach. For instance, in the development of nAChR negative allosteric modulators, the synthesis and evaluation of 27 benzamide analogs allowed for the elucidation of structure-activity relationships. nih.gov Similarly, a study on benzamide and picolinamide derivatives as cholinesterase inhibitors revealed that the position of a side chain significantly impacted the inhibitory activity and selectivity. tandfonline.comresearchgate.net These studies underscore the importance of systematic structural modification in understanding and predicting chemical reactivity and biological activity.

Advanced Research Methodologies Applied to the Study of N Methoxy N Methyl 3 Nitrobenzamide

Flow Chemistry and Continuous Processing Applications

The synthesis of nitroaromatic compounds and their subsequent transformation can often involve hazardous reagents and highly exothermic reactions. Flow chemistry, or continuous processing, offers a safer, more efficient, and scalable alternative to traditional batch methods for the synthesis of molecules like N-Methoxy-N-methyl-3-nitrobenzamide.

Nitration reactions, a key step in the potential synthesis of this compound, are notoriously energetic. ewadirect.combeilstein-journals.orgnih.gov The use of microreactors in a continuous flow setup allows for superior control over reaction parameters such as temperature and mixing, significantly mitigating the risks associated with thermal runaways. ewadirect.combeilstein-journals.orgnih.govbeilstein-journals.org For instance, the nitration of an N-methoxy-N-methylbenzamide precursor could be achieved by introducing the substrate and the nitrating agent (e.g., a mixture of nitric and sulfuric acid) into a microreactor. The high surface-area-to-volume ratio of these reactors ensures rapid heat dissipation, allowing for reactions to be conducted under conditions that would be unsafe in a batch reactor. beilstein-journals.org

Furthermore, the subsequent amidation of a 3-nitrobenzoic acid derivative to form the Weinreb amide can also be streamlined using flow chemistry. Continuous flow systems can facilitate rapid and efficient amide bond formation, often with the use of immobilized reagents or catalysts, which simplifies purification and reduces waste. nih.gov

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Advantage in Synthesis | Relevant Research Context |

| Enhanced Safety | Superior temperature control minimizes risks of thermal runaway during exothermic nitration. | Nitration reactions are known to be highly exothermic and can be dangerous in large-scale batch processes. ewadirect.combeilstein-journals.orgnih.gov |

| Increased Efficiency | Rapid mixing and heat transfer lead to faster reaction times and higher yields. | Microreactors can reduce reaction times from hours to minutes for certain processes. beilstein-journals.org |

| Scalability | Production can be easily scaled up by running the system for longer or by using multiple reactors in parallel. | Flow chemistry is increasingly adopted for industrial production of fine chemicals and pharmaceuticals. |

| Process Control | Precise control over stoichiometry, residence time, and temperature allows for fine-tuning of the reaction outcome. | This level of control is crucial for minimizing the formation of regioisomeric impurities. |

Photoredox Catalysis and Electrochemistry in Derivatization

The derivatization of this compound can unlock a diverse range of new chemical entities. Photoredox catalysis and electrochemistry have emerged as powerful tools for such transformations, offering mild and selective reaction conditions.

The nitro group of this compound is a prime target for modification. Photoredox catalysis can facilitate the reduction of the nitro group to an amine under mild conditions, using visible light as the energy source. This transformation is highly valuable as the resulting 3-amino-N-methoxy-N-methylbenzamide is a versatile intermediate for further functionalization. Various photocatalysts can be employed for this purpose, enabling the reaction to proceed without the need for harsh reducing agents.

Electrochemistry provides an alternative and complementary approach for derivatization. The electrochemical reduction of the nitro group can be precisely controlled by adjusting the applied potential, allowing for selective transformation to the corresponding amine or other reduced species. Furthermore, electrochemical methods can be employed for C-H functionalization of the aromatic ring, enabling the introduction of new substituents and the creation of novel analogues of this compound.

Innovative Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. The Weinreb amide functionality is known for its stability and its ability to react with organometallic reagents to form ketones. Innovative catalytic systems can enhance the efficiency and selectivity of these transformations.

For instance, palladium-catalyzed cross-coupling reactions could be employed to modify the aromatic ring of this compound. The nitro group can be a challenging functionality in such reactions, but with the appropriate choice of catalyst and ligands, it is possible to achieve selective coupling at other positions of the ring.

Furthermore, the reduction of the nitro group can be achieved using a variety of catalytic systems, including transfer hydrogenation with catalysts like Raney nickel or palladium on carbon. wikipedia.org The choice of catalyst can influence the selectivity of the reduction, allowing for the formation of the amine, hydroxylamine (B1172632), or other reduction products. wikipedia.org

Advanced Spectroscopic and Analytical Techniques for Research Characterization

The unambiguous characterization of this compound and its derivatives is essential for ensuring their purity and confirming their structure. Advanced spectroscopic and analytical techniques play a pivotal role in this process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. While basic 1H and 13C NMR provide initial structural information, advanced techniques like 2D NMR (COSY, HSQC, HMBC) are invaluable for definitively assigning all proton and carbon signals, especially in complex derivatives. For the parent compound, specific chemical shifts for the methoxy (B1213986) and methyl groups of the Weinreb amide, as well as the distinct aromatic proton signals influenced by the nitro group, can be precisely determined. Spectral data for related compounds such as N-methoxy-N-methylbenzamide and 3-nitrobenzamide (B147352) can serve as a reference for these assignments. spectrabase.comchemicalbook.com

Mass spectrometry (MS) is another critical tool, providing information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which in turn confirms the elemental composition. The fragmentation pattern can provide further structural clues, for example, by showing the loss of the methoxy or methyl groups from the amide moiety.

Table 2: Illustrative Spectroscopic Data for Related Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |

| N-Methoxy-N-methylbenzamide | 3.70 (s, 3H), 3.35 (s, 3H), 7.40-7.70 (m, 5H) | 32.4, 61.2, 127.0, 128.4, 130.0, 135.2, 169.9 | 165 (M+) |

| 3-Nitrobenzamide | 7.70 (t, 1H), 8.20 (d, 1H), 8.45 (d, 1H), 8.70 (t, 1H) | 122.5, 127.0, 130.0, 133.5, 135.0, 148.0, 165.5 | 166 (M+) |

Note: The data in this table is illustrative and based on publicly available information for related compounds. The exact chemical shifts and fragmentation patterns for this compound would need to be determined experimentally.

Chromatographic and Purification Strategies for Complex Mixtures in Research Synthesis

The synthesis of this compound and its subsequent derivatization often result in complex mixtures containing starting materials, byproducts, and the desired product. Effective chromatographic and purification strategies are therefore essential for isolating the target compound in high purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of such mixtures. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common starting point. The separation of isomers, which can be a significant challenge, can often be achieved by carefully optimizing the mobile phase composition and additives.

For more challenging separations, particularly of enantiomers if a chiral center is introduced into the molecule, specialized chiral chromatography techniques are required. Chiral stationary phases (CSPs) can be used to resolve racemic mixtures into their individual enantiomers, which is crucial for pharmacological studies where enantiomers may exhibit different biological activities.

Preparative HPLC allows for the isolation of larger quantities of the purified compound for further research. The choice of the chromatographic method and conditions must be tailored to the specific properties of the compounds in the mixture to achieve optimal separation and recovery.

Future Research Directions and Emerging Perspectives on N Methoxy N Methyl 3 Nitrobenzamide

Exploration of Novel Reactivity Patterns

The presence of both a Weinreb amide and a nitro group on the same aromatic ring suggests a rich and complex reactivity profile for N-Methoxy-N-methyl-3-nitrobenzamide, warranting significant future investigation. The Weinreb amide is a well-established functional group that, upon reaction with organometallic reagents, typically yields ketones or aldehydes due to the stability of the intermediate. orientjchem.orgwikipedia.org However, the strong electron-withdrawing nature of the nitro group at the meta position is expected to significantly influence the reactivity of the amide. wikipedia.orgnih.gov

Future studies could focus on how the nitro group modulates the electrophilicity of the amide carbonyl. This could lead to novel transformations that are not typically observed with standard Weinreb amides. For instance, the altered electronic properties might allow for selective reactions with a broader range of nucleophiles or enable previously inaccessible catalytic C-H functionalization reactions in the vicinity of the amide. nih.gov Research into the displacement of the nitro group itself, a synthetically useful process in some substituted nitrobenzenes, could also unveil new reaction pathways. acs.org

Potential in Unconventional Synthesis Strategies

The development of innovative and efficient methods for the synthesis of this compound and its derivatives is a key area for future research. While classical methods for benzamide (B126) synthesis exist, contemporary research is focused on more sustainable and unconventional approaches. nih.gov

Future synthetic strategies could explore direct C-H amidation techniques, which would represent a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. Photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis, and their application to the construction of the benzamide core of this molecule could lead to milder and more selective reaction conditions. acs.org Furthermore, the development of one-pot or tandem reactions that combine the formation of the benzamide with subsequent transformations could streamline the synthesis of more complex molecules derived from this compound. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The intersection of organic chemistry and artificial intelligence (AI) offers exciting prospects for accelerating discovery. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even discover entirely new reactions. eurekalert.orgrepec.orgmagritek.com

For this compound, AI and ML could be employed to predict its reactivity with a high degree of accuracy. By training models on large datasets of reactions involving Weinreb amides and nitroaromatic compounds, it would be possible to forecast how this specific molecule will behave under various conditions. nih.govresearchgate.net This predictive power could save significant time and resources in the laboratory by identifying the most promising reaction pathways before they are attempted experimentally. Furthermore, AI could be used to design novel derivatives of this compound with tailored electronic and steric properties for specific applications.

Role in New Materials Science Research

Nitroaromatic compounds have found applications in various materials, including explosives and polymers. wikipedia.orgresearchgate.net The unique combination of the nitro group and the versatile Weinreb amide in this compound makes it an intriguing building block for the synthesis of novel functional materials.

Future research could investigate the incorporation of this molecule into polymers to create materials with enhanced thermal stability or specific electronic properties. The nitro group can be reduced to an amino group, which opens up avenues for further functionalization and the creation of cross-linked materials. The potential for this compound to act as a precursor to electroactive or photoactive materials is another exciting area of exploration. The synthesis of a series of substituted N-benzimidazole-derived carboxamides has shown the utility of related structures in creating compounds with interesting biological activities, which could be extended to materials applications. nih.gov

Prospects for Sustainable and Resource-Efficient Transformations

The principles of green chemistry are becoming increasingly important in guiding synthetic methodologies. Future research on this compound will likely focus on developing sustainable and resource-efficient transformations.

This includes the use of greener solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize waste generation. rsc.orgtandfonline.com Biocatalysis, for example, offers a highly selective and environmentally benign approach to amide bond formation and could be explored for the synthesis of this compound and its derivatives. rsc.org Additionally, developing synthetic routes that utilize renewable starting materials would further enhance the sustainability profile of this compound. The design of efficient and recyclable catalytic systems for its synthesis and subsequent reactions will be a critical aspect of this research direction. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methoxy-N-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amidation of 3-nitrobenzoyl chloride with N,O-dimethylhydroxylamine. Key steps include:

- Acid chloride formation : React 3-nitrobenzoic acid with oxalyl chloride in dichloromethane (DCM) under catalytic DMF, followed by solvent removal .

- Amide coupling : Add N,O-dimethylhydroxylamine hydrochloride to a biphasic mixture (EtOAc/H₂O) with K₂CO₃ at 0°C to ensure controlled reactivity and minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yield optimization (>75%) requires strict anhydrous conditions and stoichiometric control of reagents .

Q. How is this compound characterized using spectroscopic techniques?

- Analytical workflow :

- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.3 ppm for N–OCH₃) and nitrobenzamide aromatic protons (δ 7.5–8.5 ppm). Compare with analogs like N-Methoxy-N-methylbenzamide .

- UV-Vis : The nitro group exhibits strong absorbance near 260–280 nm (π→π* transitions), useful for quantifying purity .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 241.1 (calculated for C₁₀H₁₂N₂O₄) .

Q. What are the key applications of this compound in synthesizing bioactive molecules?

- Role in medicinal chemistry :

- Building block : The Weinreb amide moiety facilitates ketone synthesis via Grignard or organolithium reagent additions .

- Enzyme inhibitor scaffolds : Derivatives of nitrobenzamides are explored for modulating kinase or protease activity, leveraging the nitro group’s electron-withdrawing effects .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Modeling strategies :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl carbon. The nitro group lowers the LUMO energy, enhancing reactivity .

- Retrosynthetic AI tools : Platforms like PubChem’s synthesis planner use reaction databases to propose feasible routes, prioritizing reagents like DMT-MM for amide bond formation .

Q. How can crystallographic techniques resolve the molecular structure of this compound?

- Crystallography workflow :

- Data collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters for the nitro and methoxy groups. Compare with related structures (e.g., N-Cyclohexyl-3-hydroxybenzamide) to validate bond lengths and angles .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Troubleshooting :

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted acid chloride or hydroxylamine).

- Solvent effects : Polar solvents like DMSO can shift NMR peaks; ensure consistent deuterated solvents for comparisons .

- Crystallinity variations : Recrystallize from ethanol/water to standardize crystal packing, reducing batch-to-batch variability .

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

- Risk mitigation :

- Oxalyl chloride : Use fume hoods and gas traps due to corrosive fumes. Quench excess reagent with dry ethanol post-reaction .

- Nitroaromatic intermediates : Avoid skin contact (wear nitrile gloves) and store in flame-proof cabinets due to flammability .

Q. How does the nitro group influence the electronic properties and reactivity of this compound?

- Electronic effects :

- Resonance withdrawal : The nitro group delocalizes electron density from the benzamide ring, increasing electrophilicity at the carbonyl carbon.

- Impact on reactions : Enhances stability toward hydrolysis but reduces nucleophilic substitution rates at the meta position. Compare with non-nitro analogs (e.g., N-Methoxy-N-methylbenzamide) using Hammett σ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.